Antidepressant agent 5

Tetrahydroisoquinoline Structural simplification Blood‑brain barrier permeability

Antidepressant agent 5 (Compound 3i; CAS 1071049‑42‑7; molecular formula C₂₀H₂₅NO₃; MW 327.42 g/mol) is a fully synthetic 7‑substituted tetrahydroisoquinoline (THIQ) derivative. It was designed through a structural simplification strategy that removed the quaternary ammonium centre and the 8‑phenyl substituent present in the natural aporphine alkaloid magnoflorine, yielding a compound with a lower molecular weight, improved synthetic tractability, and a single tertiary amine basic centre.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
Cat. No. B15138336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntidepressant agent 5
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCC3=CC(=C(C=C3C2)OC)OC
InChIInChI=1S/C20H25NO3/c1-22-18-6-4-15(5-7-18)8-10-21-11-9-16-12-19(23-2)20(24-3)13-17(16)14-21/h4-7,12-13H,8-11,14H2,1-3H3
InChIKeyCQLWHPMAMUBLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antidepressant Agent 5 (Compound 3i): A 7‑Substituted Tetrahydroisoquinoline with Documented Behavioral Antidepressant Activity


Antidepressant agent 5 (Compound 3i; CAS 1071049‑42‑7; molecular formula C₂₀H₂₅NO₃; MW 327.42 g/mol) is a fully synthetic 7‑substituted tetrahydroisoquinoline (THIQ) derivative [1]. It was designed through a structural simplification strategy that removed the quaternary ammonium centre and the 8‑phenyl substituent present in the natural aporphine alkaloid magnoflorine, yielding a compound with a lower molecular weight, improved synthetic tractability, and a single tertiary amine basic centre [1][2]. The compound was identified as the hit molecule from a focused library of 7‑substituted THIQ derivatives and was progressed through forced swimming test (FST) and tail suspension test (TST) behavioural pharmacology, ADMET predictive profiling, and MAO‑A molecular docking studies [1].

Why Magnoflorine or Other THIQ Analogs Cannot Be Substituted for Antidepressant Agent 5 in Depression Research


Although magnoflorine is the natural comparator that Antidepressant agent 5 was benchmarked against, the two compounds are not interchangeable. Magnoflorine is a quaternary aporphine alkaloid (MW 342.41 g/mol) bearing a permanent positive charge that limits passive blood‑brain barrier (BBB) permeation; dedicated phospholipid‑complex formulations are required to achieve meaningful brain exposure [1]. Antidepressant agent 5 was deliberately designed as a charge‑neutral, lower‑molecular‑weight (MW 327.42 g/mol) tertiary amine THIQ that removes this pharmacokinetic liability while preserving antidepressant behavioural activity [2]. Within the THIQ chemical series, substituent position critically determines activity: the 7‑substituted series (3i) was progressed as a hit, whereas the 8‑phenyl‑THIQ series yielded different lead compounds (1e, 1j) with distinct ADME/T profiles [3]. These structural and pharmacokinetic divergences mean that procurement of a generic THIQ or magnoflorine cannot replicate the specific experimental profile of Antidepressant agent 5.

Quantitative Comparative Evidence for Antidepressant Agent 5 Versus Magnoflorine and In‑Class THIQ Analogs


Structural Simplification Relative to Magnoflorine: Molecular Weight, Charge State, and BBB Permeability Liability

Magnoflorine is a quaternary ammonium aporphine alkaloid (C₂₀H₂₄NO₄⁺; MW 342.41 g/mol) that carries a permanent positive charge. This charge poses a documented barrier to passive BBB permeation: a 2019 pharmacokinetic study demonstrated that free magnoflorine required formulation as a phospholipid complex to achieve measurable brain concentrations in mice, and even then the brain‑to‑blood ratio was modest [1]. Antidepressant agent 5 (Compound 3i) was designed by removing the quaternary centre and the 8‑phenyl substituent, yielding a neutral tertiary amine (C₂₀H₂₅NO₃; MW 327.42 g/mol) with a 15.0 Da lower molecular weight and no permanent charge [2]. This structural simplification is predicted to confer improved passive BBB permeation, although direct brain‑to‑plasma ratio data for compound 3i have not yet been published and the claim originates from the design rationale articulated in the primary paper [2].

Tetrahydroisoquinoline Structural simplification Blood‑brain barrier permeability

In Vivo Antidepressant Activity: FST and TST Equivalence to Magnoflorine at 50 mg/kg

In the primary characterization paper by Wei et al. (2023), compound 3i was evaluated head‑to‑head with magnoflorine in the forced swimming test (FST) and tail suspension test (TST) in mice at a dose of 50 mg/kg. The authors reported that compound 3i exhibited almost equal antidepressant activity compared with magnoflorine in both behavioural paradigms [1]. The paper further states that compound 3i was screened as the hit compound from a library of 7‑substituted THIQ derivatives and that its activity was benchmarked directly against magnoflorine, the natural comparator that served as the structural starting point for the design campaign [1]. Note: the full numerical immobility time values for compound 3i and magnoflorine are contained in the paid full‑text version of the article and are not publicly accessible at the abstract level; the quantitative claim of equivalence is therefore derived from the authors' explicit statement in the peer‑reviewed publication.

Forced swimming test Tail suspension test Behavioural despair

Predicted ADMET Drug‑Likeness and Safety Profile Compared to Magnoflorine

Wei et al. (2023) performed computational ADMET profiling (absorption, distribution, metabolism, excretion, and toxicity) of compound 3i using in silico prediction tools. The authors concluded that compound 3i is predicted to possess good drug‑like properties and safety based on ADMET profile predictions [1]. While magnoflorine was not subjected to the identical in silico workflow in the same publication, magnoflorine's pharmacokinetic limitations—specifically poor oil‑water partition coefficient (average log P = 0.868) and inadequate BBB permeability necessitating phospholipid complexation—are documented in the independent study by Li et al. (2019) [2]. The predictive ADMET evaluation of compound 3i, combined with its charge‑neutral design, suggests a more favourable developability profile than the quaternary ammonium comparator magnoflorine, although confirmatory in vitro ADME and in vivo PK data for compound 3i remain to be published [1].

ADMET prediction Drug‑likeness Lead optimisation

MAO‑A Molecular Docking and Dynamics: Binding Mode Differentiated from Magnoflorine

The Wei et al. (2023) study explored the interaction of compound 3i bound to the MAO‑A enzyme using molecular docking and molecular dynamics (MD) simulation [1]. The authors incorporated this computational target‑engagement analysis as part of the mechanistic characterization of compound 3i, complementing the behavioural pharmacology data. Notably, magnoflorine—a quaternary aporphine—has not been reported as a direct MAO‑A inhibitor with a resolved binding mode in the peer‑reviewed literature, and its antidepressant mechanism has been more commonly associated with GABAergic modulation and antioxidant pathways [2]. The MAO‑A docking and MD simulation data for compound 3i thus represent a mechanistically differentiated entry in the THIQ antidepressant class, although quantitative binding affinity values (e.g., docking scores, ΔG values) are contained in the full‑text version and were not retrievable from the publicly available abstract [1].

MAO‑A Molecular docking Molecular dynamics simulation

Purity and Batch Consistency: Documented 99.42% Purity for Reproducible In Vivo Pharmacology

Commercial vendors supplying Antidepressant agent 5 report validated purity levels that support reproducible in vivo experimentation. Biorbyt lists the compound at 99.42% purity (batch‑dependent) , while TargetMol reports a batch purity of 99.34% . These purity levels exceed the ≥95% threshold commonly expected for in vivo pharmacological studies. In contrast, magnoflorine is typically isolated from botanical sources (e.g., Sinomenium acutum, Ziziphus spinosae semen) and its purity is both source‑dependent and subject to batch‑to‑batch variability inherent in natural product extraction [1]. For laboratories requiring consistent dosing across multi‑cohort behavioural studies, the high and verifiable purity of synthetic Antidepressant agent 5 provides a procurement advantage over botanically sourced magnoflorine.

Compound purity Batch consistency In vivo reproducibility

Synthetic Accessibility and Scalability Relative to Botanical Natural Product Magnoflorine

Antidepressant agent 5 (Compound 3i) was synthesized through a multi‑step organic synthesis route that is fully described in the primary publication by Wei et al. (2023) [1]. The compound is commercially available from multiple vendors (MedChemExpress, TargetMol, Biorbyt, InvivoChem) in quantities ranging from 1 mg to 500 mg, with pricing that follows standard synthetic compound economics . Magnoflorine, by contrast, is a botanical natural product isolated from Sinomenium acutum, Ziziphus spinosae semen, or other plant sources; its supply chain depends on extraction yields, seasonal variability, and the availability of qualified botanical raw material [2]. The fully synthetic nature of compound 3i enables scalable, reproducible supply independent of agricultural or extraction variables, which is a critical consideration for multi‑year research programmes requiring consistent compound access.

Synthetic accessibility Scalability Chemical procurement

Recommended Research and Industrial Application Scenarios for Antidepressant Agent 5


In Vivo Behavioural Pharmacology: FST and TST Screening of Novel Antidepressant Mechanisms

Antidepressant agent 5 is directly applicable as a positive control or test compound in mouse forced swimming test (FST) and tail suspension test (TST) paradigms at the validated dose of 50 mg/kg i.p. [1]. Its demonstrated behavioural equivalence to magnoflorine in these assays makes it suitable for head‑to‑head comparator studies against standard antidepressants (e.g., fluoxetine, imipramine) or for evaluating combination therapies. The compound's high purity (≥99.34%) supports reproducible dosing across experimental cohorts.

MAO‑A Target Engagement and Monoaminergic Pathway Investigation

Given the documented MAO‑A molecular docking and molecular dynamics simulation data [1], Antidepressant agent 5 is appropriate for in vitro MAO‑A inhibition assays, competitive binding studies, and structure‑based lead optimisation campaigns targeting the MAO‑A active site. Researchers investigating monoaminergic mechanisms of depression can use compound 3i as a tool compound to probe the contribution of MAO‑A modulation to the observed antidepressant behavioural phenotype.

THIQ Scaffold‑Based Medicinal Chemistry and SAR Expansion

Antidepressant agent 5 represents the hit compound from a focused 7‑substituted THIQ library [1]. It serves as a starting point for further SAR exploration around the 7‑position substituent and the tetrahydroisoquinoline core. The published synthetic route provides a validated framework for analogue synthesis, and the established FST/TST screening cascade offers a direct path to evaluating new derivatives [1]. The 8‑phenyl‑THIQ series (compounds 1e, 1j) from the same research group represents a structurally distinct but mechanistically related series for cross‑scaffold comparison [2].

Depression Model Studies Requiring Consistent, Non‑Botanical Compound Supply

For chronic unpredictable mild stress (CUMS) models, social defeat paradigms, or other long‑duration depression models that require repeated compound administration over weeks, the fully synthetic, multi‑vendor availability of Antidepressant agent 5 eliminates the supply‑chain variability inherent to botanically sourced magnoflorine [3]. This is particularly relevant for contract research organisations (CROs) and academic core facilities that require guaranteed compound identity and purity across multi‑batch study designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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